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molecular formula C8H8O2 B1293496 2-Hydroxy-4-methylbenzaldehyde CAS No. 698-27-1

2-Hydroxy-4-methylbenzaldehyde

Cat. No. B1293496
M. Wt: 136.15 g/mol
InChI Key: JODRRPJMQDFCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262390

Procedure details

A 1M solution of ethylmagnesium bromide in tetrahydrofuran (100 ml) was cooled to 15° C., and a solution of 10.81 g (0.100 mole) of m-cresol was added during a 45 minute period while the temperature was held at 15° C. Upon completion of the addition, the mixture was stirred at room temperature for 30 minutes, and then a mixture of 7.5 g (0.25 mole) of paraformaldehyde and 17.92 g (0.100 mole) of hexamethylphosphoramide in 200 mL of toluene was added in one portion. The resulting solution was heated at 80° C. for approximately seventeen hours, after which the solvent was evaporated under reduced pressure, leaving a yellow residue. This residue was dissolved in diethyl ether, and this solution was extracted with 50 mL of hydrochloric acid and 100 mL of water. The organic phase was separated, washed with water, and dried over anhydrous magnesium sulfate. After filtration the solution was evaporated under reduced pressure, leaving an orange solid as a residue. This solid was placed on a silica gel column and eluted with methylene chloride/petroleum ether (50/50). Evaporation of the solvents yielded 6.30 g of 4-methylsalicylaldehyde as a yellow solid, m.p. 51°-53° C. The NMR and IR spectra were consistent with the proposed structure.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.81 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
17.92 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[CH:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12].[CH2:13]=[O:14].CN(C)P(N(C)C)(N(C)C)=O>O1CCCC1.C1(C)C=CC=CC=1.C(OCC)C>[CH3:12][C:6]1[CH:5]=[C:10]([OH:11])[C:9](=[CH:8][CH:7]=1)[CH:13]=[O:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.81 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
C=O
Name
Quantity
17.92 g
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 15° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated at 80° C. for approximately seventeen hours
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a yellow residue
EXTRACTION
Type
EXTRACTION
Details
this solution was extracted with 50 mL of hydrochloric acid and 100 mL of water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solution
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an orange solid as a residue
WASH
Type
WASH
Details
eluted with methylene chloride/petroleum ether (50/50)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C(C(C=O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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